1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane

Description

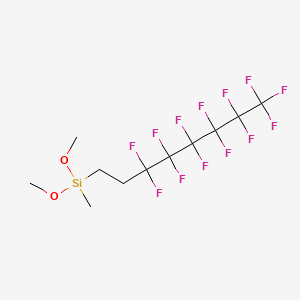

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane (CAS 85857-17-6) is a fluorinated organosilane widely used for surface functionalization. Its structure features a perfluorooctyl chain (C8F17) bonded to a silicon atom with two methoxy (–OCH3) groups and one methyl (–CH3) group. This configuration enables hydrophobic surface modification, particularly in materials like polydimethylsiloxane (PDMS) and polymers, to enhance anti-adhesion, water repellency, and chemical resistance .

Properties

IUPAC Name |

dimethoxy-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F13O2Si/c1-25-27(3,26-2)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZATWXHUNWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F13O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235137 | |

| Record name | Dimethoxymethyl((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85857-17-6 | |

| Record name | Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85857-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxymethyl((perfluorohexyl)ethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOXYMETHYL(3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUOROOCTYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDD7D2VGK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane can be synthesized through the reaction of perfluorooctyl iodide with methyldimethoxysilane in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Substitution: It can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.

Major Products:

Hydrolysis: Silanols and siloxanes.

Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

Surface Modification

One of the primary applications of 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane is in the modification of inorganic surfaces. It forms a hydrophobic layer that enhances water and oil repellency on materials such as glass, metals, and ceramics. This property is particularly useful in:

- Anti-fogging coatings : Used in eyewear and automotive applications to prevent moisture accumulation.

- Self-cleaning surfaces : The hydrophobic nature allows dirt and contaminants to be easily washed away by water.

Biomedical Applications

Research has indicated potential biomedical uses for this silane compound:

- Drug Delivery Systems : Its ability to modify surfaces at the nanoscale can improve the delivery of therapeutic agents by enhancing biocompatibility and reducing protein adsorption.

- Tissue Engineering : Coatings made with this compound can support cell adhesion and growth on implantable devices.

Electronics Industry

In electronics, this compound is utilized for:

- Insulation Coatings : Its chemical stability and hydrophobicity make it suitable for insulating materials in electronic components.

- Surface Treatments for Sensors : Enhances the performance of sensors by providing a protective layer that prevents moisture interference.

Case Study 1: Hydrophobic Coatings

A study published in the Journal of Materials Science demonstrated that applying this compound to glass surfaces resulted in a significant reduction in water contact angle from 70° to over 110°, indicating enhanced hydrophobicity. This transformation was attributed to the formation of a dense fluorinated layer that repels water molecules effectively .

Case Study 2: Drug Delivery Enhancements

In a research project focused on drug delivery systems published in Biomedical Materials, researchers found that modifying nanoparticles with this silane improved their stability in biological environments and enhanced the release profile of encapsulated drugs. The study highlighted how the silane's properties allowed for better control over drug release rates while minimizing adverse reactions .

Mechanism of Action

The primary mechanism by which 1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane exerts its effects is through the formation of a self-assembled monolayer on surfaces. The fluorinated tail groups provide low surface energy, resulting in hydrophobic and oleophobic properties. The silane head groups form strong covalent bonds with the substrate, ensuring durability and stability .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Findings :

- Fluorocarbon Chain Length: Longer chains (e.g., PFDTES, C10F17) enhance hydrophobicity but increase molecular weight and may reduce solubility. The C8F17 chain in the target compound balances hydrophobicity and compatibility with solvents like isopropanol .

- Functional Groups : Methoxy (–OCH3) groups provide moderate reactivity, ideal for controlled surface grafting. Chloro (–Cl) silanes (e.g., PFOTS) are faster-reacting but require stringent moisture control . Ethoxy (–OCH2CH3) groups in PFDTES slow hydrolysis, enabling uniform coatings .

- Reactivity and Stability : Trimethoxy silanes (e.g., Perfluorooctyltrimethoxysilane) form denser films than dimethoxy variants but may lack flexibility in mixed silane systems .

Performance in Surface Modification

Key Findings :

- PFOTS achieves superior superhydrophobicity (contact angle 152°, sliding angle 3°) due to gas-phase deposition, which creates nano-/microscale roughness .

- The target compound’s dimethoxy groups may limit crosslinking efficiency compared to triethoxy or trichloro silanes. However, blending with DMS improves siloxane chain formation, enhancing durability .

- PFDTES’s longer fluorocarbon chain and ethoxy groups enable high contact angles (>150°) with better thermal stability, suitable for high-end adhesives .

Biological Activity

1H,1H,2H,2H-Perfluorooctylmethyldimethoxysilane (PFOMS) is a silane compound that has gained attention for its unique properties and potential applications in various fields, including materials science and biomedical engineering. This article explores the biological activity of PFOMS, focusing on its antibacterial properties, surface modification capabilities, and environmental implications.

Chemical Structure and Properties

PFOMS is characterized by a perfluorinated carbon chain attached to a silicon atom through a methoxy group. The presence of fluorinated groups imparts hydrophobic and oleophobic properties to surfaces treated with this silane. These characteristics are crucial for applications aimed at reducing bacterial adhesion and biofilm formation.

Antibacterial Activity

Recent studies have demonstrated that PFOMS exhibits significant antibacterial activity against various pathogens. The following table summarizes key findings regarding its antibacterial efficacy:

Case Study: Surface Modification

A study evaluated the effects of PFOMS on polyethylene surfaces used in medical applications. The research involved plasma processing followed by treatment with PFOMS. Results indicated that surfaces modified with PFOMS showed enhanced antiadhesive characteristics compared to untreated controls, leading to lower bacterial colony-forming units (CFUs) on the modified surfaces. Specifically, the treated surfaces exhibited a decrease in viable bacterial cells by more than 90% after two weeks of incubation .

The antibacterial mechanism of PFOMS is believed to involve the disruption of bacterial cell membranes and inhibition of cell adhesion. The fluorinated groups create a non-wetting surface that is less conducive to bacterial colonization. Additionally, the methoxy groups may contribute to cytotoxic effects on adhered bacteria, further enhancing its antibacterial properties .

Environmental Considerations

Despite its beneficial applications, the environmental impact of PFOMS and similar fluorinated compounds is a growing concern. Studies suggest that these compounds can degrade into persistent perfluorinated carboxylic acids (PFCAs), which pose long-term ecological risks due to their bioaccumulative nature . The degradation pathway of PFOMS remains under investigation, with current assessments indicating potential chronic toxicity risks associated with its environmental degradation products .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.